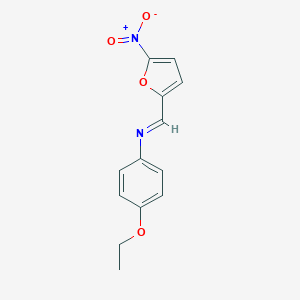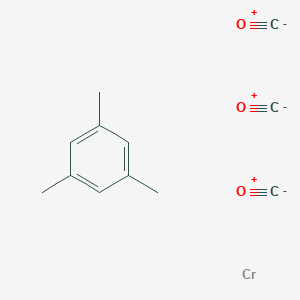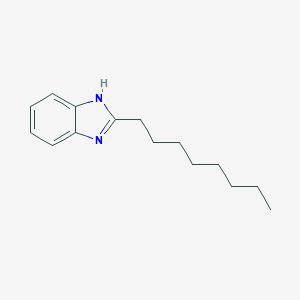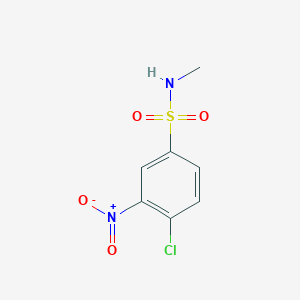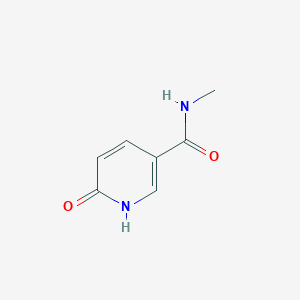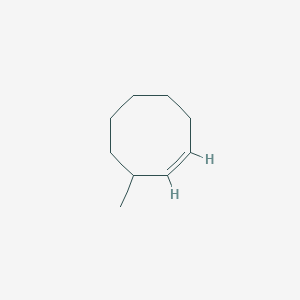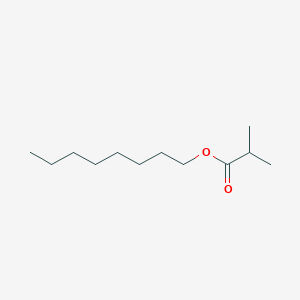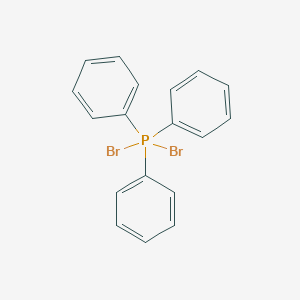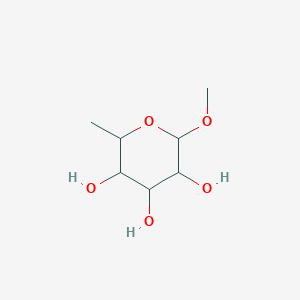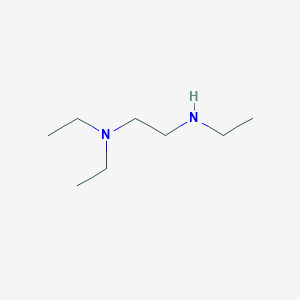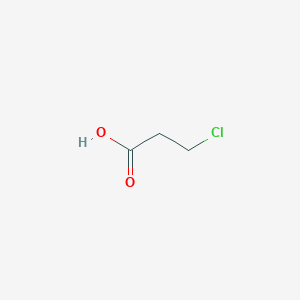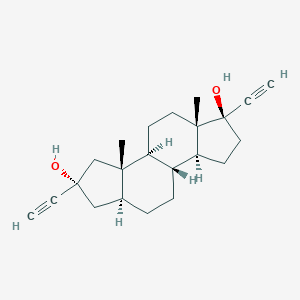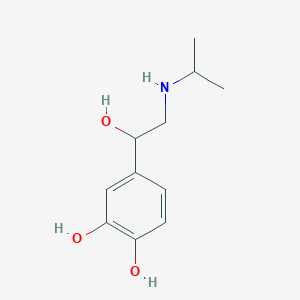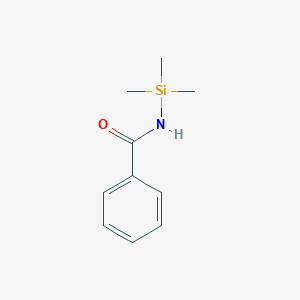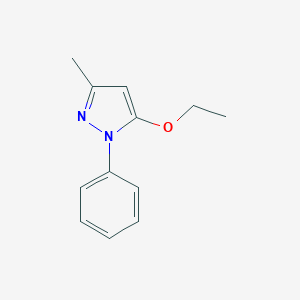
5-Etoxi-3-metil-1-fenilpirazol
Descripción general
Descripción
5-Ethoxy-3-methyl-1-phenylpyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 5-Ethoxy-3-methyl-1-phenylpyrazole consists of a five-membered ring containing two nitrogen atoms, with an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position .
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethoxy-3-methyl-1-phenylpyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its interactions with various biological targets and its potential as a therapeutic agent .
Industry: In the industrial sector, 5-Ethoxy-3-methyl-1-phenylpyrazole is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it valuable in various chemical processes .
Mecanismo De Acción
Target of Action
5-Ethoxy-3-methyl-1-phenylpyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that phenylpyrazole insecticides, a class of compounds to which this compound belongs, function by blocking glutamate-activated chloride channels in insects
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their structural diversity
Result of Action
The result of the action of 5-Ethoxy-3-methyl-1-phenylpyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 5-Ethoxy-3-methyl-1-phenylpyrazole may involve large-scale batch or continuous processes, utilizing similar synthetic routes as in laboratory synthesis but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethoxy-3-methyl-1-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
3-Methyl-1-phenylpyrazole: Lacks the ethoxy group at the 5-position.
5-Methyl-3-phenylpyrazole: Lacks the ethoxy group and has a different substitution pattern.
1-Phenyl-3,5-dimethylpyrazole: Contains additional methyl groups.
Uniqueness: 5-Ethoxy-3-methyl-1-phenylpyrazole is unique due to the presence of the ethoxy group at the 5-position, which can influence its reactivity and biological activity. This substitution pattern may enhance its interactions with specific biological targets and improve its pharmacokinetic properties .
Propiedades
IUPAC Name |
5-ethoxy-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXKUHSBZQQDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339268 | |
| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-41-7 | |
| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


